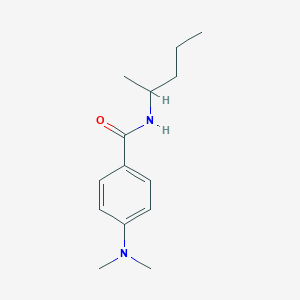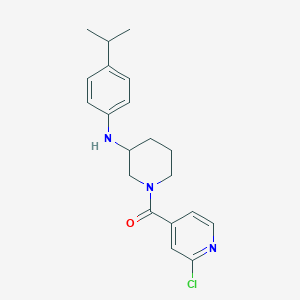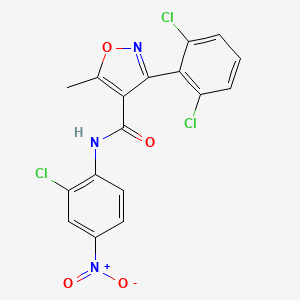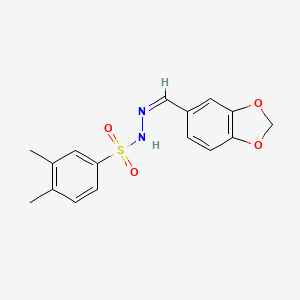
4-(dimethylamino)-N-(1-methylbutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(1-methylbutyl)benzamide, also known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-(1-methylbutyl)benzamide is not fully understood, but it is thought to involve the modulation of ion channels, such as the voltage-gated sodium channel. This compound has been found to bind to the extracellular domain of the channel, and to alter its gating properties. This modulation of ion channel activity may underlie the effects of this compound on neuronal excitability and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the potential for use as a treatment for neuropathic pain. This compound has also been found to have antioxidant properties, and to be a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(dimethylamino)-N-(1-methylbutyl)benzamide for lab experiments is its wide range of potential applications, including neuroscience, cancer research, and drug discovery. This compound is also relatively easy to synthesize, and its effects on ion channel activity can be easily measured using electrophysiological techniques. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4-(dimethylamino)-N-(1-methylbutyl)benzamide. One area of interest is the development of novel compounds based on the this compound scaffold, with potential therapeutic applications in a range of areas. Another area of interest is the investigation of the mechanism of action of this compound, and the development of more selective modulators of ion channel activity. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
4-(dimethylamino)-N-(1-methylbutyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with N,N-dimethyl-1-bromobutane in the presence of a base, such as potassium carbonate. Other methods involve the reaction of 4-aminobenzamide with 1-chloro-3-methylbutane in the presence of a base, or the reaction of 4-aminobenzamide with 1-bromo-3-methylbutane in the presence of a catalyst, such as palladium on carbon.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(1-methylbutyl)benzamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to have potential as a treatment for neuropathic pain. In cancer research, this compound has been found to inhibit the growth of cancer cells, and to have potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-6-11(2)15-14(17)12-7-9-13(10-8-12)16(3)4/h7-11H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWOJGRXJSTER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963197.png)

![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)

![ethyl 2-[({[2-(acetylamino)-3-phenylacryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4963217.png)
![5-(2-furyl)-3-[(4-hydroxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B4963219.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)

![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)

![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4963252.png)

![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)